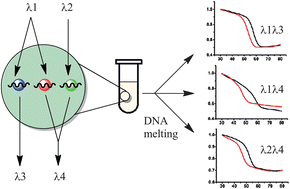Use of a large Stokes-shift fluorophore to increase the multiplexing capacity of a point-of-care DNA diagnostic device†
Analyst Pub Date: 2013-05-09 DOI: 10.1039/C3AN00593C
Abstract
The intense demand for fluorescence-based point of care (POC) DNA diagnostics is driving developments to reduce the size of instrumentation, imposing limitations on the optical hardware that can be included. Here we describe a combination of instrumentation and fluorogenic probes to detect three fluorophores using two excitation and two detection channels.


Recommended Literature
- [1] Combinatorial synthesis of SAPO-34 via vapor-phase transport
- [2] Determination of sarafloxacin and its analogues in milk using an enzyme-linked immunosorbent assay based on a monoclonal antibody
- [3] Fluorescent Symmetric Phenazines from the Reactions of β-Lapachone and Nor-β-lapachone with Ammoniating Agents
- [4] Front cover
- [5] Dual roles of underpotential deposition in the synthesis of tetrahexahedral Pd–Ag alloy nanocrystals†
- [6] A dual-emissive fluorescent sensor fabricated by encapsulating quantum dots and carbon dots into metal–organic frameworks for the ratiometric detection of Cu2+ in tap water†
- [7] Electrostatically tuned rate of peptideself-assembly resolved by multiple particle tracking†‡
- [8] Catalytic asymmetric hydrogenation reaction by in situ formed ultra-fine metal nanoparticles in live thermophilic hydrogen-producing bacteria†
- [9] Multicolored electrochromic and electrofluorochromic materials containing triphenylamine and benzoates†
- [10] Correction: UV and VUV-induced fragmentation of tin-oxo cage ions










